

# Synergistic Effects of RGX-104 with Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **RGX-104**, a first-inclass small molecule agonist of the Liver X Receptor (LXR), in combination with anti-PD-1 therapy. By targeting the LXR/Apolipoprotein E (ApoE) pathway, **RGX-104** remodels the tumor microenvironment, offering a promising strategy to enhance the efficacy of immune checkpoint inhibitors.

## Mechanism of Action: A Dual Approach to Overcoming Immunosuppression

**RGX-104** is an orally bioavailable LXR agonist that transcriptionally activates the ApoE gene.[1] [2][3] This activation initiates a cascade of anti-tumor effects by modulating the innate immune system.[4][5] The primary mechanism involves the depletion of myeloid-derived suppressor cells (MDSCs), a key immunosuppressive cell population in the tumor microenvironment that is associated with resistance to checkpoint inhibitors.[4][6] By inducing ApoE, **RGX-104** triggers apoptosis in MDSCs through the LRP8 receptor.[7] This reduction in MDSCs alleviates the suppression of cytotoxic T lymphocytes (CTLs), thereby enhancing the anti-tumor immune response.[8][9] Concurrently, **RGX-104** stimulates dendritic cells (DCs), which are crucial for the proper activation and priming of T cells.[1]

In contrast, anti-PD-1 therapies work by blocking the interaction between the PD-1 receptor on T cells and its ligand PD-L1, which is often expressed on tumor cells and other immune cells.



This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer cells.

The synergy between **RGX-104** and anti-PD-1 therapy stems from their complementary mechanisms. While anti-PD-1 therapy reinvigorates exhausted T cells, **RGX-104** addresses the immunosuppressive myeloid compartment, creating a more favorable environment for T-cell-mediated killing. This dual approach has demonstrated superior anti-tumor activity compared to either agent alone in preclinical and clinical settings.[8][9]

## Preclinical Evidence: Murine Models Showcase Synergy

In vivo studies using various murine cancer models have consistently demonstrated the enhanced anti-tumor efficacy of combining **RGX-104** with an anti-PD-1 antibody.

| Animal Model            | Cancer Type     | Treatment Groups                   | Key Findings                                                                                           |
|-------------------------|-----------------|------------------------------------|--------------------------------------------------------------------------------------------------------|
| B16F10                  | Melanoma        | RGX-104, Anti-PD-1,<br>Combination | Co-administration significantly enhanced anti-tumor activity compared to either single agent.[8]       |
| Lewis Lung<br>Carcinoma | Lung Cancer     | RGX-104, Anti-PD-1,<br>Combination | The combination therapy yielded synergistic anti-tumor activity without adjuvant vaccination.          |
| СТ26                    | Colon Carcinoma | RGX-104, Anti-PD-1,<br>Combination | Combination<br>treatment showed<br>significant anti-tumor<br>activity in a PD-1<br>resistant model.[9] |



In these models, the combination therapy not only suppressed tumor growth more effectively but also led to a significant increase in tumor-infiltrating cytotoxic T cells compared to anti-PD-1 therapy alone.[8]

# Clinical Validation: Phase 1 Trial in Advanced Cancers

A first-in-human, Phase 1 clinical trial (NCT02922764) evaluated **RGX-104** as a monotherapy and in combination with checkpoint inhibitors in patients with advanced solid tumors and lymphomas who had progressed on standard-of-care regimens.[8][10]

## Pharmacodynamic Effects of RGX-104

The trial demonstrated robust, dose-dependent target engagement and profound effects on the immune system.

| Parameter                  | Method                                         | Key Findings                                                                                                                   |
|----------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Target Engagement          | ApoE gene expression in whole blood leukocytes | Dose-dependent increase in<br>ApoE expression, confirming<br>robust LXR target<br>engagement.[11][12]                          |
| MDSC Depletion             | Flow cytometry of peripheral blood             | Substantial depletion of both granulocytic (up to 95%) and monocytic MDSCs in the majority of evaluable patients.  [9][11][13] |
| Dendritic Cell Stimulation | Flow cytometry of peripheral blood             | Increased expression of PD-L1 on dendritic cells, indicating stimulation.[11]                                                  |
| T-Cell Activation          | Flow cytometry of peripheral blood             | Significant increase in activated (PD-1+GITR+) CD8+ T-cells in the majority of evaluable patients.[9][11][13]                  |



## Clinical Activity of RGX-104 and Anti-PD-1 Combination

In the combination arms of the Phase 1 study, which included nivolumab and ipilimumab, promising clinical activity was observed in heavily pre-treated patients, including those who had previously progressed on checkpoint inhibitors.[14]

| Patient Population                                 | Outcome                          | Key Findings                                                                                                   |
|----------------------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------|
| Checkpoint inhibitor refractory/resistant patients | Objective Response Rate<br>(ORR) | An ORR of 28.6% was observed in evaluable patients who had previously progressed on checkpoint inhibitors.[14] |
| Patients with PD-L1 low/negative tumors            | Partial Responses (PRs)          | Durable partial responses,<br>some exceeding 11 months,<br>were achieved.[14]                                  |

These findings suggest that **RGX-104** can overcome resistance to checkpoint inhibitors and induce durable responses.[14]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of **RGX-104** and a generalized workflow for preclinical evaluation.





### Click to download full resolution via product page

Caption: **RGX-104** activates LXR, leading to ApoE expression, MDSC apoptosis, and enhanced T-cell function.



#### Preclinical Evaluation Workflow



Click to download full resolution via product page

Caption: Workflow for preclinical assessment of **RGX-104** and anti-PD-1 combination therapy.

# **Experimental Protocols Murine Tumor Models**

- Cell Lines and Implantation: Syngeneic tumor models such as B16F10 melanoma, Lewis lung carcinoma (LLC), and CT26 colon carcinoma are commonly used.[9] Tumor cells are injected subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
- Treatment Administration: Once tumors are palpable, mice are randomized into treatment groups. **RGX-104** is typically administered orally on a daily schedule (e.g., 100 mg/kg).[3] Anti-PD-1 antibodies are administered via intraperitoneal injection on a specified schedule.



- Tumor Measurement: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²). At the end of the study, tumors may be excised and weighed.
- Immune Cell Analysis: Tumors and spleens are harvested, and single-cell suspensions are prepared. Flow cytometry is used to quantify immune cell populations, including MDSCs (e.g., CD11b+Gr1+) and CD8+ T cells.

### **Human Clinical Trial (NCT02922764)**

- Study Design: A Phase 1, first-in-human, dose-escalation and expansion study.[9]
- Patient Population: Patients with refractory solid tumors or lymphomas who have progressed on standard-of-care therapies, including immune checkpoint inhibitors.[8]
- Treatment: RGX-104 was administered orally at various doses and schedules (e.g., 120 mg QD, 240 mg QD for 21 days of a 28-day cycle, or continuous dosing).[9][13] Combination cohorts received RGX-104 with approved checkpoint inhibitors like nivolumab or ipilimumab.
   [14]
- Pharmacodynamic Assessments: Peripheral blood samples were collected at baseline and at multiple time points during treatment.
  - Gene Expression: Whole blood was analyzed for the expression of LXR target genes,
     such as ApoE, using methods like quantitative PCR.[11]
  - Immune Cell Monitoring: Flow cytometry was performed on peripheral blood mononuclear cells (PBMCs) to quantify various immune cell populations, including granulocytic and monocytic MDSCs, dendritic cells, and activated cytotoxic T-cells (e.g., PD-1+GITR+ CD8+ T-cells).[9][11]
- Efficacy Assessment: Tumor responses were evaluated using standard imaging criteria (e.g., RECIST).

## **Alternative and Comparative Therapies**

While the combination of **RGX-104** and anti-PD-1 therapy is a novel approach, other strategies are being explored to overcome resistance to checkpoint inhibitors by targeting the myeloid



compartment. These include:

- CSF1R inhibitors: These agents target colony-stimulating factor 1 receptor, which is crucial for the survival and differentiation of macrophages.
- CCR2/5 inhibitors: These molecules block chemokine receptors involved in the recruitment of myeloid cells to the tumor microenvironment.
- IDO1 inhibitors: Indoleamine 2,3-dioxygenase 1 is an enzyme that contributes to an immunosuppressive environment.

Each of these approaches has a distinct mechanism of action and may be suitable for different tumor types or patient populations. The unique advantage of **RGX-104** lies in its specific targeting of the LXR/ApoE pathway to deplete MDSCs, a population strongly implicated in immunotherapy resistance.

### Conclusion

The synergistic combination of **RGX-104** and anti-PD-1 therapy represents a promising immunotherapeutic strategy. By depleting immunosuppressive MDSCs and activating T cells, **RGX-104** creates a more favorable tumor microenvironment for the action of checkpoint inhibitors. Preclinical data are robust, and early clinical results in heavily pre-treated patients, including those resistant to prior checkpoint blockade, are encouraging. Ongoing and future studies will further delineate the full potential of this combination therapy in various cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]



- 3. medchemexpress.com [medchemexpress.com]
- 4. inspirna.com [inspirna.com]
- 5. inspirna.com [inspirna.com]
- 6. LXR/ApoE Activation Restricts Innate Immune Suppression in Cancer [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LXR/ApoE activation restricts innate immune suppression in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1 Study of RGX-104 a Small Molecule LXR Agonist as a Single Agent and as Combination Therapy in Patients with Advanced Solid Malignancies and Lymphoma with an Expansion in Select Malignancies | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. inspirna.com [inspirna.com]
- To cite this document: BenchChem. [Synergistic Effects of RGX-104 with Anti-PD-1 Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560420#synergistic-effects-of-rgx-104-with-anti-pd-1-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com